molecular formula C80H152CaO4 B12658325 Calcium di-1-docosyl bis(2-hexadecenyl)succinate CAS No. 84540-45-4

Calcium di-1-docosyl bis(2-hexadecenyl)succinate

Cat. No.: B12658325
CAS No.: 84540-45-4
M. Wt: 1218.1 g/mol
InChI Key: YUMWCHYOXGNBKT-HKUFYVQESA-L
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Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of calcium di-1-docosyl bis(2-hexadecenyl)succinate is C80H152CaO4 , with a calculated molecular weight of 1,217.10 g/mol . The compound consists of a central succinate anion coordinated to a calcium ion, with ester linkages to two distinct hydrocarbon chains:

  • A 1-docosyl group (C22H45), a saturated 22-carbon alkyl chain.
  • A 2-hexadecenyl group (C16H31), an unsaturated 16-carbon chain with a double bond at the second position.

The calcium ion occupies a bridging position between the two deprotonated carboxylate groups of succinic acid, forming a divalent ionic bond. The esterified alkyl chains extend outward, creating an amphiphilic structure with hydrophobic tails and a polar calcium-carboxylate core.

Stereochemical Analysis

No stereocenters or geometric isomerism (E/Z) are present in the molecule, as confirmed by its achiral stereochemistry . The absence of defined stereocenters arises from the symmetric substitution pattern at the succinate core and the lack of asymmetric carbons in the alkyl chains.

Table 1: Key Molecular Features
Property Value
Molecular formula C80H152CaO4
Molecular weight 1,217.10 g/mol
Stereochemistry Achiral
Bond connectivity Calcium-bridged bis-ester

Properties

CAS No.

84540-45-4

Molecular Formula

C80H152CaO4

Molecular Weight

1218.1 g/mol

IUPAC Name

calcium;2,2-di(docosyl)-3,3-bis[(E)-hexadec-2-enyl]butanedioate

InChI

InChI=1S/C80H154O4.Ca/c1-5-9-13-17-21-25-29-33-37-39-41-43-45-47-51-55-59-63-67-71-75-80(78(83)84,76-72-68-64-60-56-52-48-46-44-42-40-38-34-30-26-22-18-14-10-6-2)79(77(81)82,73-69-65-61-57-53-49-35-31-27-23-19-15-11-7-3)74-70-66-62-58-54-50-36-32-28-24-20-16-12-8-4;/h65-66,69-70H,5-64,67-68,71-76H2,1-4H3,(H,81,82)(H,83,84);/q;+2/p-2/b69-65+,70-66+;

InChI Key

YUMWCHYOXGNBKT-HKUFYVQESA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(C(=O)[O-])(C/C=C/CCCCCCCCCCCCC)C/C=C/CCCCCCCCCCCCC)(C(=O)[O-])CCCCCCCCCCCCCCCCCCCCCC.[Ca+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC)(C(=O)[O-])C(CC=CCCCCCCCCCCCCC)(CC=CCCCCCCCCCCCCC)C(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Esterification of Succinic Acid with Long-Chain Alcohols

The primary synthetic route to calcium di-1-docosyl bis(2-hexadecenyl)succinate involves the esterification of succinic acid with two types of long-chain fatty alcohols:

  • 1-Docosanol (a 22-carbon saturated fatty alcohol)
  • 2-Hexadecen-1-ol (a 16-carbon unsaturated fatty alcohol with a double bond at the 2-position)

This esterification produces the bis-ester intermediate, 2,2-di(docosyl)-3,3-bis[(E)-hexadec-2-enyl]butanedioic acid, which is then converted into its calcium salt form.

Key reaction conditions:

  • Acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) to promote ester bond formation
  • Controlled temperature to optimize yield and prevent side reactions (typically 100–150 °C)
  • Removal of water formed during esterification to drive the reaction forward (e.g., via azeotropic distillation or molecular sieves)
  • Molar ratios of succinic acid to alcohols carefully controlled to ensure complete esterification

Formation of Calcium Salt

After obtaining the bis-ester acid, neutralization with a calcium source (e.g., calcium hydroxide or calcium carbonate) is performed to form the calcium salt:

  • The bis-ester acid is dissolved or suspended in an appropriate solvent (e.g., ethanol or an organic solvent compatible with the ester)
  • Calcium hydroxide or calcium carbonate is added gradually under stirring
  • The reaction mixture is maintained at mild temperatures (room temperature to 60 °C) to facilitate salt formation without decomposition
  • The product precipitates or remains in solution depending on solvent choice and is isolated by filtration or solvent evaporation
  • Drying under vacuum or mild heat yields the final this compound compound

Purification and Characterization

  • Purification typically involves recrystallization or chromatographic techniques to remove unreacted starting materials and side products
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm molecular structure and purity
  • Physical properties such as melting point, solubility, and amphiphilic behavior are assessed to ensure product quality

Reaction Scheme Summary

Step Reactants Conditions Product
1 Succinic acid + 1-docosanol + 2-hexadecen-1-ol Acid catalyst, 100–150 °C, water removal 2,2-di(docosyl)-3,3-bis[(E)-hexadec-2-enyl]butanedioic acid (bis-ester)
2 Bis-ester + Ca(OH)2 or CaCO3 Mild temperature, stirring This compound (calcium salt)

Research Findings and Optimization Notes

  • The esterification step is sensitive to temperature and catalyst concentration; excessive heat or catalyst can lead to side reactions such as dehydration or polymerization of unsaturated chains.
  • The molar ratio of alcohols to succinic acid affects the degree of esterification and product homogeneity.
  • The calcium salt formation requires careful pH control to avoid hydrolysis of ester bonds.
  • Long-chain fatty alcohols contribute to the amphiphilic nature, influencing solubility and emulsification properties, which are critical for applications in drug delivery and surfactants.
  • Comparative studies with similar compounds (e.g., calcium di-1-octadecyl bis(2-hexadecenylsuccinate)) show that longer chains (docosyl) enhance stability and emulsifying efficiency.

Additional Considerations

  • The synthesis can be scaled up using continuous flow reactors with controlled temperature and mixing to improve yield and reproducibility.
  • Alternative catalysts such as enzyme-catalyzed esterification (lipases) may offer greener synthesis routes but require further research for this specific compound.
  • The calcium salt preparation may benefit from particle size control techniques used in calcium carbonate processing to optimize product handling and formulation.

Chemical Reactions Analysis

Types of Reactions

Calcium di-1-docosyl bis(2-hexadecenyl)succinate can undergo various chemical reactions, including:

    Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction of the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the ester or alkene sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Chemical Properties and Structure

Calcium di-1-docosyl bis(2-hexadecenyl)succinate is characterized by its unique molecular structure, which includes long-chain fatty acids that contribute to its amphiphilic properties. The molecular formula and weight of the compound are significant for understanding its behavior in different environments:

  • Molecular Formula: C₃₁H₅₈CaO₄
  • Molecular Weight: Approximately 1218.139 g/mol

The presence of docosyl and hexadecenyl groups enhances its emulsifying properties, making it suitable for various formulations.

Pharmaceutical Applications

One of the primary applications of this compound is as an excipient in drug formulations. Its amphiphilic nature allows it to modulate membrane fluidity and permeability, which is particularly beneficial in drug delivery systems where enhanced cellular uptake is desired.

Drug Delivery Systems

Research indicates that this compound can improve the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that it facilitates the encapsulation of hydrophobic drugs, enhancing their therapeutic efficacy. The following table summarizes key findings from recent studies:

StudyApplicationFindings
Drug DeliveryImproved cellular uptake of anticancer drugs when formulated with this compound.
EmulsificationDemonstrated superior emulsifying properties compared to traditional surfactants in pharmaceutical formulations.
Membrane InteractionModulated membrane permeability in vitro, suggesting potential for enhanced drug absorption.

Biological Activities

This compound exhibits several biological activities due to its structural characteristics:

  • Antioxidant Properties: Studies have indicated that this compound possesses antioxidant activity, which can protect cells from oxidative stress.
  • Calcium Channel Modulation: It has been investigated for its ability to interact with calcium channels, potentially offering therapeutic benefits in conditions related to calcium dysregulation.

Case Studies on Biological Effects

  • Neuroprotective Effects: A study conducted on neuroblastoma SH-SY5Y cells showed that this compound could reduce intracellular calcium levels, indicating potential neuroprotective effects against neurodegenerative diseases .
  • Vasodilatory Activity: In experiments with smooth muscle cells (A7r5), the compound demonstrated significant vasodilatory effects comparable to known calcium channel blockers like amlodipine .

Materials Science Applications

In materials science, this compound is explored for its potential as a surfactant and emulsifier in various industrial applications.

Emulsification Properties

The compound's ability to stabilize emulsions makes it valuable in cosmetic formulations and food products. Its long-chain fatty acids contribute to improved stability and texture in emulsified products.

Mechanism of Action

The mechanism of action of calcium di-1-docosyl bis(2-hexadecenyl)succinate involves its interaction with lipid membranes and proteins. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The calcium ion can interact with negatively charged groups on proteins or other molecules, influencing their structure and function.

Comparison with Similar Compounds

Calcium Succinate (C₄H₄CaO₄·H₂O)

  • Structure : A simple calcium salt of succinic acid without esterification.
  • Properties : Water-soluble due to ionic nature; molecular weight 174.17 g/mol .
  • Applications : Used as a food additive, calcium supplement, or pharmaceutical excipient .
  • Key Contrast: Lacks hydrophobic alkyl chains, limiting its utility in nonpolar systems compared to Calcium di-1-docosyl bis(2-hexadecenyl)succinate.

Disodium Mono(2-ethylhexyl) Sulfosuccinate

  • Structure : Sulfonated succinate ester with a sodium counterion and a branched 2-ethylhexyl chain .
  • Properties : Anionic surfactant with high emulsifying capacity; hydrophilic-lipophilic balance (HLB) suitable for detergents and cosmetics.
  • Applications : Widely used in pharmaceuticals (e.g., laxatives) and personal care products .
  • Key Contrast : The sulfonate group enhances water solubility, whereas the calcium-based compound’s unsaturated C16/C22 chains prioritize lipid compatibility.

Bis(2-hydroxyethyl) 2-Phenylsuccinate

  • Structure : Succinate ester with phenyl and hydroxyethyl groups .
  • Properties : Polar due to hydroxyl and aromatic groups; used in biodegradable polymers and enzymatic synthesis .
  • Applications : Plasticizer for polyvinyl chloride (PVC) and precursor for unsaturated polyesters .
  • Key Contrast : The phenyl group introduces rigidity, while this compound’s unsaturated chains enhance flexibility and oxidative stability.

Physicochemical Properties and Performance

Property This compound Calcium Succinate Disodium Mono(2-ethylhexyl) Sulfosuccinate Bis(2-hydroxyethyl) 2-Phenylsuccinate
Molecular Weight ~1,200–1,400 g/mol (estimated) 174.17 g/mol 444.4 g/mol ~300 g/mol (estimated)
Solubility Insoluble in water; soluble in lipids Water-soluble Water-soluble Soluble in polar organic solvents
Thermal Stability High (long alkyl chains resist degradation) Moderate Moderate Moderate (decomposes at >200°C)
Primary Use Surfactant/lubricant in industrial systems Nutritional supplement Emulsifier in cosmetics/pharmaceuticals Biodegradable plasticizer

Biological Activity

Calcium di-1-docosyl bis(2-hexadecenyl)succinate is a complex organic compound notable for its unique molecular structure and amphiphilic properties, which contribute to its diverse biological activities. This article explores its synthesis, biological interactions, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

  • Molecular Formula : C₈₁H₁₄₁CaO₄
  • Molecular Weight : Approximately 1218.139 g/mol
  • Amphiphilic Nature : The presence of long-chain fatty acids (docosyl and hexadecenyl groups) enhances its solubility and emulsifying properties, making it suitable for various applications including drug delivery and as a surfactant in formulations.

Synthesis

The synthesis of this compound can be achieved through controlled esterification processes involving succinic acid derivatives. Precise reaction conditions are critical for optimizing yield and purity of the product.

Membrane Interaction and Drug Delivery

Research indicates that this compound can modulate membrane fluidity and permeability, which is particularly beneficial in drug delivery systems. Enhanced cellular uptake has been observed, suggesting its potential as an effective drug carrier.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, potentially due to its ability to disrupt microbial membranes. Similar compounds with long-chain fatty acids have demonstrated effectiveness against various fungi and bacteria by altering membrane integrity, leading to cell lysis .

Comparative Analysis of Similar Compounds

A comparison with structurally similar compounds reveals unique features that may enhance the biological activity of this compound:

Compound NameMolecular FormulaUnique Features
Calcium di-1-octadecyl bis(2-hexadecenylsuccinate)C₇₉H₁₃₉CaO₄Contains octadecyl groups instead of docosyl
Docusate CalciumC₂₄H₄₃CaO₄Known for laxative properties
Bis(hexadecyl) phosphateC₃₂H₅₆O₄PPhosphate ester with different biological activities

This compound stands out due to its longer fatty acid chains, which may confer enhanced emulsifying properties and stability compared to shorter-chain analogs.

Study on Membrane Interaction

In a study examining the interaction of this compound with biological membranes, researchers found that it significantly increased membrane permeability in model systems. This property was linked to improved drug encapsulation efficiency and release profiles in vitro, indicating its potential utility in pharmaceutical formulations .

Antifungal Activity Assessment

Another study assessed the antifungal activity of long-chain fatty acid derivatives, including this compound. Results indicated that compounds with longer alkyl chains exhibited greater antifungal efficacy against species such as Aspergillus flavus and Fusarium oxysporum, likely due to enhanced membrane disruption capabilities .

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Calcium di-1-docosyl bis(2-hexadecenyl)succinate, and how is purity validated?

  • Methodological Answer : Synthesis typically involves esterification of succinic acid with 1-docosanol and 2-hexadecenol under controlled anhydrous conditions. Key steps include:

Reagent preparation: Ensure stoichiometric ratios of reactants (e.g., 2:1 molar ratio of alcohols to succinic acid).

Catalyst selection: Use acid catalysts (e.g., p-toluenesulfonic acid) at 110–130°C under nitrogen to minimize oxidation.

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency (±1°C deviation from literature values). Nuclear Overhauser Effect (NOE) NMR can confirm structural integrity of unsaturated bonds .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural features?

  • Methodological Answer :

  • FTIR : Identify ester carbonyl stretches (~1740 cm⁻¹) and unsaturated C=C bonds (~1650 cm⁻¹).
  • ¹H/¹³C NMR : Assign peaks for docosyl (δ 0.8–1.5 ppm, alkyl chains) and hexadecenyl groups (δ 5.3–5.5 ppm, olefinic protons).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+Ca]²⁺ and fragmentation patterns matching theoretical predictions.
  • Cross-validation : Compare spectral data with structurally analogous succinate esters (e.g., di-2-ethylhexyl succinate) to resolve ambiguities .

Q. What theoretical frameworks guide the study of its surfactant or self-assembly properties?

  • Methodological Answer :

  • Critical Micelle Concentration (CMC) : Use conductivity or surface tension measurements to determine aggregation thresholds.
  • Molecular Dynamics (MD) Simulations : Apply coarse-grained models (e.g., MARTINI forcefield) to predict micelle formation kinetics.
  • Thermodynamic Analysis : Calculate Gibbs free energy of micellization (ΔG_mic) using temperature-dependent CMC data. Link results to Hansen solubility parameters to explain solvent interactions .

Advanced Research Questions

Q. How can discrepancies in hydrodynamic radius (DLS) and TEM data for micellar structures be resolved?

  • Methodological Answer :

Sample Preparation : Ensure consistency in solvent evaporation rates and surfactant concentration during TEM grid preparation.

Data Normalization : Apply Guinier analysis to DLS data to account for polydispersity effects.

Comparative Modeling : Use cryo-TEM to validate micelle morphology and compare with DLS-derived size distributions.

Error Source Identification : Check for artifacts (e.g., dust particles in DLS, staining artifacts in TEM) using control experiments with reference surfactants .

Q. What factorial design parameters optimize esterification efficiency in its synthesis?

  • Methodological Answer :

  • Variables : Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).
  • Design : Use a 2³ factorial design with center points to model interactions.
  • Response Surface Methodology (RSM) : Fit data to a quadratic model (e.g., yield = β₀ + β₁X₁ + β₂X₂ + β₃X₃ + β₁₂X₁X₂ + ...).
  • Validation : Confirm optimal conditions (e.g., 125°C, 5 mol% catalyst, 8 hours) via triplicate runs and ANOVA (p < 0.05) .

Q. How can molecular dynamics simulations enhance understanding of its interfacial behavior in nonpolar solvents?

  • Methodological Answer :

Forcefield Selection : Use all-atom OPLS-AA for accurate van der Waals and electrostatic interactions.

Simulation Setup : Model solvent (e.g., hexane) with periodic boundary conditions and NPT ensemble (1 atm, 298 K).

Analysis Metrics : Calculate radial distribution functions (RDFs) for calcium ions and succinate headgroups to quantify coordination.

Experimental Correlation : Validate simulation-derived diffusion coefficients with pulsed-field gradient (PFG) NMR data .

Q. What strategies reconcile contradictory data between Langmuir-Blodgett isotherms and pendant drop tensiometry?

  • Methodological Answer :

  • Isotherm Artifacts : Check for monolayer collapse at high pressures (≥30 mN/m) via Brewster angle microscopy.
  • Tensiometry Calibration : Validate instrument accuracy using pure water (72.8 mN/m at 20°C).
  • Subphase Contamination : Analyze ionic strength effects (e.g., Ca²⁺ concentration) using the Gibbs adsorption equation.
  • Data Integration : Combine results with neutron reflectometry to resolve interfacial layer density discrepancies .

Application-Oriented Research Questions

Q. How does this compound’s phase behavior impact its utility in membrane separation technologies?

  • Methodological Answer :

  • Phase Diagram Construction : Use differential scanning calorimetry (DSC) to map gel-to-liquid crystalline transitions.
  • Permeability Testing : Employ Franz diffusion cells with model solutes (e.g., caffeine) to correlate phase state with flux rates.
  • Membrane Fabrication : Optimize solvent casting parameters (e.g., evaporation rate, polymer:surfactant ratio) using Taguchi methods .

Q. What experimental controls are essential for studying its biodegradation kinetics in environmental models?

  • Methodological Answer :

Abiotic Controls : Include autoclaved soil/water samples to distinguish microbial vs. chemical degradation.

Isotopic Tracing : Use ¹⁴C-labeled succinate moieties to track mineralization to CO₂.

Kinetic Modeling : Fit data to first-order decay models (C = C₀e⁻ᵏᵗ) and calculate half-lives (t₁/₂ = ln2/k).

Community Analysis : Perform 16S rRNA sequencing to identify degradative microbiota .

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